

Comprehensive Application Notes and Protocols: DL-Glutamine Analysis by LC-MS/MS

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Compound Focus: DL-Glutamine

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Introduction to Glutamine Analysis Challenges

The accurate quantification of **DL-glutamine** and its metabolites represents a critical challenge in modern metabolomics research, particularly in cancer metabolism, immunology, and neuroscience. Glutamine serves as a **central metabolic intermediate** that fuels numerous biosynthetic pathways, including nucleotide synthesis, antioxidant production, and energy generation. However, the analysis of glutamine is complicated by its tendency to undergo **in-source conversion** to pyroglutamic acid (pGlu) during mass spectrometric analysis, leading to potentially significant quantification errors if not properly addressed. These application notes provide detailed methodologies and optimized parameters to overcome these challenges, enabling researchers to obtain accurate, reproducible results for both **D- and L-enantiomers** of glutamine in complex biological matrices.

Recent advances in chiral separation technologies have revolutionized our ability to discriminate between D- and L-glutamine enantiomers, which exhibit distinct biological activities and metabolic fates. The protocols described herein integrate **advanced chromatographic separation** with **high-sensitivity mass detection** to address the unique physicochemical properties of glutamine and its tendency to form analytical artifacts. By implementing the optimized parameters and methodologies outlined in this document, researchers can achieve precise quantification of glutamine enantiomers across various biological systems, supporting research in metabolic disorders, cancer biology, and neurotransmitter dynamics.

Analytical Challenges in Glutamine Measurement

In-Source Conversion Artifact

A critical challenge in glutamine analysis by LC-MS/MS is the **non-enzymatic cyclization** of glutamine to pyroglutamic acid (pGlu) within the electrospray ionization source. This artifact can lead to significant overestimation of pGlu levels and corresponding underestimation of true glutamine concentrations. Research has demonstrated that between **33% to nearly 100%** of glutamine standards can be converted to pGlu during ionization, with the extent of conversion being highly dependent on fragmentor voltage and other source parameters [1]. This conversion occurs because the glutamine side chain amide group is susceptible to intramolecular cyclization under the conditions present in the ESI source, forming a stable lactam structure (pGlu) with the loss of ammonia.

The implications of this artifact for metabolomic studies are substantial, as glutamine and glutamate play central roles in cellular metabolism and their accurate quantification is essential for understanding metabolic flux. Without appropriate chromatographic separation and parameter optimization, this **in-source decomposition** can lead to incorrect biological interpretations. Several strategies have been developed to mitigate this issue, including the use of **adequate chromatographic separation** between glutamine, glutamate, and pGlu; implementation of **isotopic internal standards** to correct for in-source conversion; and careful **optimization of fragmentor voltage** to minimize the cyclization reaction while maintaining adequate sensitivity [1].

Enantiomer Separation Challenges

The separation of D- and L-glutamine enantiomers presents distinct analytical challenges due to their **identical mass properties** and **similar fragmentation patterns** in mass spectrometry. Conventional reverse-phase chromatography cannot discriminate between these mirror-image isomers, necessitating the implementation of **chiral stationary phases** that can differentially interact with each enantiomer based on their three-dimensional structure. The CROWNPAK CR-I(+) and CR-I(-) columns, which contain chiral crown ether selectors, have proven effective for this application, with the CR-I(+) column typically eluting the D-enantiomer before the L-enantiomer, and the CR-I(-) column showing the reverse elution order [2].

For comprehensive enantiomer analysis, **column-switching approaches** may be employed to confirm enantiomer identity, particularly when co-elution occurs with other isobaric compounds. This is especially important for glutamine due to the potential for interference from other amino acids or metabolites with similar physicochemical properties. The development of **derivatization-free methods** has significantly advanced the field by reducing sample preparation complexity and potential introduction of artifacts, while enabling high-sensitivity analysis in shortened run times [2].

Optimized Mass Spectrometry Parameters

MRM Transitions and MS Parameters

Table 1: Optimized MRM transitions and mass spectrometry parameters for glutamine and related metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) | Cell Accelerator Voltage (V) |
|---|---------------------|-------------------|------------------------|----------------------|------------------------------|
| L-Glutamine | 147.1 | 84.1 | 76 | 10 | 7 |
| L-Glutamine | 147.1 | 56.1 | 76 | 10 | 7 |
| L-Glutamic acid | 148.1 | 84.1 | 74 | 14 | 7 |
| L-Glutamic acid | 148.1 | 56.1 | 74 | 14 | 7 |
| Pyroglutamic acid | 130.0 | 84.1 | 100 | 10 | 7 |
| Pyroglutamic acid | 130.0 | 56.1 | 100 | 10 | 7 |
| ¹³ C ₅ , ¹⁵ N ₂ -Gln (IS) | 154.1 | 89.1 | 78 | 10 | 7 |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) | Cell Accelerator Voltage (V) |
|---|---------------------|-------------------|------------------------|----------------------|------------------------------|
| ¹³ C ₅ , ¹⁵ N-Glu (IS) | 154.1 | 89.1 | 80 | 10 | 7 |

The mass spectrometry parameters presented in Table 1 have been optimized to provide **specific detection** of glutamine and its metabolites while minimizing in-source conversion to pyroglutamic acid. The use of **multiple reaction monitoring** (MRM) transitions for each analyte enhances specificity by requiring correspondence between both the precursor ion mass and characteristic fragment ions. The 147.1 → 84.1 and 147.1 → 56.1 transitions for glutamine represent the most abundant and specific fragments, providing complementary quantification signals. Similarly, the transitions for glutamic acid (148.1 → 84.1 and 148.1 → 56.1) and pyroglutamic acid (130.0 → 84.1 and 130.0 → 56.1) enable specific detection of these critical metabolites [1].

The **fragmentor voltage** represents a particularly critical parameter, as it significantly influences the extent of in-source conversion of glutamine to pyroglutamic acid. Research has demonstrated that careful optimization of this parameter within the range of 70-80V for glutamine can substantially reduce this conversion artifact while maintaining adequate ionization efficiency. Similarly, the **collision energy** values have been optimized to produce abundant fragment ions without excessive degradation of the precursor ion. The use of **stable isotope-labeled internal standards** (¹³C₅,¹⁵N₂-glutamine and ¹³C₅,¹⁵N-glutamic acid) is essential for correcting for variability in ionization efficiency and compensating for losses due to in-source conversion [1].

Ion Source and Gas Parameters

Table 2: Optimized ion source and gas parameters for glutamine analysis

| Parameter | Optimal Value | Range Tested | Influence on Analysis |
|---------------------|---------------|--------------|---|
| Sheath Gas Pressure | 25 psig | 10-50 psig | Affects spray stability and desolvation |

| Parameter | Optimal Value | Range Tested | Influence on Analysis |
|-------------------------------|---------------|--------------|--|
| Auxiliary Gas Pressure | 2 psig | 2-20 psig | Influences auxiliary desolvation |
| Sweep Gas Pressure | 0.5 psig | 0.5-10 psig | Impacts source cleanliness |
| Ion Transfer Tube Temperature | 200-300°C | 200-300°C | Affects desolvation and ion transmission |
| Vaporizer Temperature | 250°C | 200-300°C | Influences droplet evaporation |
| Capillary Voltage | 3750 V | 1500-5500 V | Critical for ionization efficiency |
| Nozzle Voltage | 0 V | 0-1500 V | Impacts sensitivity and fragmentation |
| Nebulizer Pressure | 50 psi | 10-50 psi | Affects aerosol formation |

The ion source parameters presented in Table 2 have been systematically optimized using **design of experiments** (DOE) approaches, specifically central composite design, to maximize sensitivity for glutamine detection while maintaining chromatographic integrity. These parameters collectively influence the **ionization efficiency**, **desolvation process**, and **ion transmission** through the mass spectrometer, ultimately determining the sensitivity and reproducibility of the analysis. The sheath, auxiliary, and sweep gas pressures require careful balancing to achieve stable spray conditions without excessive turbulence that can reduce ion transmission efficiency [3].

Temperature parameters, including the **ion transfer tube temperature** and **vaporizer temperature**, must be optimized to ensure complete desolvation of glutamine ions without promoting thermal degradation or in-source conversion. The optimal values presented represent a compromise between efficient desolvation and minimization of heat-induced artifacts. The **capillary voltage** represents one of the most critical parameters, as it directly influences the electrospray process and initial ion formation. The optimal value of 3750V provides efficient ionization while minimizing excessive in-source fragmentation [1] [3].

Liquid Chromatography Conditions

Chiral Separation Parameters

Table 3: Liquid chromatography conditions for chiral separation of **DL-glutamine**

| Parameter | Condition 1 | Condition 2 | Condition 3 |
|--------------------|---|--|---|
| Column | CROWNPAK CR-I(+) (5 μ m, 4.6 \times 100 mm) | CROWNPAK CR-I(-) (5 μ m, 4.6 \times 100 mm) | Zorbax SB C-18 (1.8 μ m, 3.0 \times 100 mm) |
| Mobile Phase A | Water with 0.3% HFBA + 0.5% formic acid | Water with 0.3% HFBA + 0.5% formic acid | 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.3% HFBA + 0.5% formic acid | Acetonitrile with 0.3% HFBA + 0.5% formic acid | LC-MS grade acetonitrile |
| Gradient Program | Time (min) %B 0.01 2% 0.01 2% 0 50% 2.0 30% 2.0 30% 4 80% | Time (min) %B 4.1 40% 4.1 40% 8/15 50% 4.8 45% 4.8 45% | Time (min) %B 4.9 90% 4.9 90% 5.5 90% 5.5 90% 5.6 2% 5.6 2% |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.25 mL/min |
| Column Temperature | 25°C | 25°C | 35°C |
| Injection Volume | 5 μ L | 5 μ L | 0.5 μ L |

The chromatographic conditions detailed in Table 3 enable effective **enantiomer separation** of **DL-glutamine** while maintaining compatibility with mass spectrometric detection. The use of **heptafluorobutyric acid** (HFBA) as an ion-pairing reagent in Conditions 1 and 2 enhances retention and separation of the highly polar glutamine molecules on the chiral stationary phases. The CROWNPAK columns contain chiral crown ether selectors that differentially interact with the primary amino groups of D- and L-glutamine enantiomers through three-point interaction, enabling baseline separation despite their identical mass properties [1] [2].

The **gradient programs** have been optimized to provide adequate retention and separation of glutamine from potentially interfering compounds, particularly glutamate and pyroglutamic acid. The relatively shallow gradient from 2% to 45% organic phase over 4.8 minutes provides sufficient resolution while maintaining reasonable analysis time. Condition 3 represents an alternative approach for Fmoc-derivatized glutamine, which can be separated using conventional C18 columns after pre-column derivatization. The **flow rate** of 0.3 mL/min represents a compromise between separation efficiency analysis time, with lower flow rates generally providing improved resolution but extended run times [1] [3].

Column-Switching Approaches

For complex biological samples containing numerous interfering compounds, **two-dimensional separation** approaches using column switching may be implemented to confirm enantiomer identity and purity. This approach involves using both CR-I(+) and CR-I(-) columns in sequence, either through mechanical switching or by analyzing samples on both columns separately. The reversal of elution order between these columns (D-form eluting first on CR-I(+)) and L-form eluting first on CR-I(-)) provides confirmation of enantiomer identity, which is particularly important when analyzing samples with unknown enantiomeric composition or potential isobaric interferences [2].

The implementation of column switching requires careful **method synchronization** to ensure that the heart-cut fraction from the first dimension is properly transferred to the second dimension without significant band broadening or loss of resolution. This approach is particularly valuable when analyzing glutamine in complex matrices such as tissue homogenates or plasma, where numerous other amino acids and metabolites may co-elute and interfere with accurate quantification. The ability to confirm enantiomer identity through orthogonal separation mechanisms significantly enhances the reliability of **DL-glutamine** analysis in challenging biological samples [2].

Experimental Protocols

Sample Preparation Protocol

5.1.1 Biological Sample Collection and Extraction

- **Cell Culture Samples:** Harvest cells during mid-logarithmic growth phase, typically 70-80% confluency. Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to remove culture medium contaminants. Extract metabolites using 80% methanol/water (v/v) at -80°C, using approximately 1 mL per 1×10^6 cells. Vortex vigorously for 30 seconds, then incubate at -80°C for 15 minutes. Centrifuge at $16,000 \times g$ for 15 minutes at 4°C. Transfer supernatant to clean tubes and evaporate under nitrogen stream. Reconstitute in appropriate mobile phase for analysis [4].
- **Tissue Samples:** For brain tissue or other solid tissues, utilize rapid microwave fixation (1.45 second exposure; 5 kW system) to preserve metabolic state. Collect tissue samples using calibrated hollow punches (1.50 mm diameter for brain tissue). Homogenize tissue in ice-cold 80% methanol (100 μ L per 1 mg tissue) using a bead mill or rotor-stator homogenizer. Centrifuge at $16,000 \times g$ for 15 minutes

at 4°C. Collect supernatant and evaporate under nitrogen. Reconstitute in mobile phase for analysis [3].

- **Biofluids:** Collect plasma by blood centrifugation at $2,000 \times g$ for 10 minutes at 4°C. Deproteinize using ice-cold methanol (3:1 ratio methanol:plasma). Vortex for 30 seconds, incubate at -20°C for 30 minutes, then centrifuge at $16,000 \times g$ for 15 minutes. Transfer supernatant for analysis. For urine, dilute 1:10 with mobile phase and filter through 0.2 μm membrane before injection [1].

5.1.2 FMOc Derivatization Procedure (Optional)

- Prepare glutamine standard or sample in ultrapure water (0.4 mg/mL). Prepare FMOc reagent (1.5 mg/mL in acetonitrile) and 1-adamantanamine hydrochloride (AD; 1 mg/mL in 50% acetonitrile) as internal standard.
- Prepare carbonate buffer (pH 9.0) by dissolving 10 mg sodium carbonate in 200 mL ultrapure water, then adding sodium bicarbonate (80-100 mg) with stirring until pH 9.0 is achieved.
- Combine 100 μL glutamine sample, 100 μL carbonate buffer (pH 9.0), and 100 μL FMOc reagent. Vortex mixture for 30 seconds and allow to stand at 25°C for 40 minutes for complete derivatization.
- Add 50 μL AD internal standard solution, vortex for 30 seconds, and let stand at 25°C for 5 minutes. Centrifuge to yield clear supernatant. Transfer to 350 μL inserts placed in 2 mL autosampler vials for analysis [3].

LC-MS/MS Analysis Protocol

5.2.1 System Setup and Calibration

- Install appropriate chiral column (CROWNPAK CR-I(+) or CR-I(-)) or conventional C18 column for underivatized or derivatized glutamine, respectively. Equilibrate column with initial mobile phase composition for at least 30 minutes at specified flow rate before analysis.
- Prepare calibration standards covering expected concentration range (typically 0.39-200 μM for glutamine). Include quality control samples at low, medium, and high concentrations throughout sample sequence.
- Implement isotopic internal standards ($^{13}\text{C}_5,^{15}\text{N}_2$ -glutamine and $^{13}\text{C}_5,^{15}\text{N}$ -glutamic acid) at consistent concentration (e.g., 10 μM) in all samples and standards to correct for matrix effects and variability in ionization efficiency.
- Set mass spectrometer parameters according to Tables 1 and 2, ensuring optimal source conditions and MRM transitions for target analytes.

5.2.2 Sample Analysis and Data Processing

- Program autosampler to maintain temperature at 15°C during analysis to maintain sample stability. Use needle wash with 10% (v/v) methanol for 10 seconds between injections to prevent carryover.
- Inject appropriate volume (typically 0.5-5 µL depending on sensitivity requirements and column capacity) onto LC-MS/MS system.
- Monitor system performance throughout sequence using quality control samples. Accept data only when QC samples show <15% deviation from expected values.
- Process data using appropriate software, integrating peak areas for both quantifier and qualifier transitions. Calculate concentration using linear or quadratic regression of calibration curve with 1/x or 1/x² weighting.
- Verify enantiomer identity by comparison with authentic standards and by confirmation of elution order reversal when using complementary CR-I(+) and CR-I(-) columns [2].

Metabolic Pathways and Analytical Workflow

Glutamine Metabolic Pathway

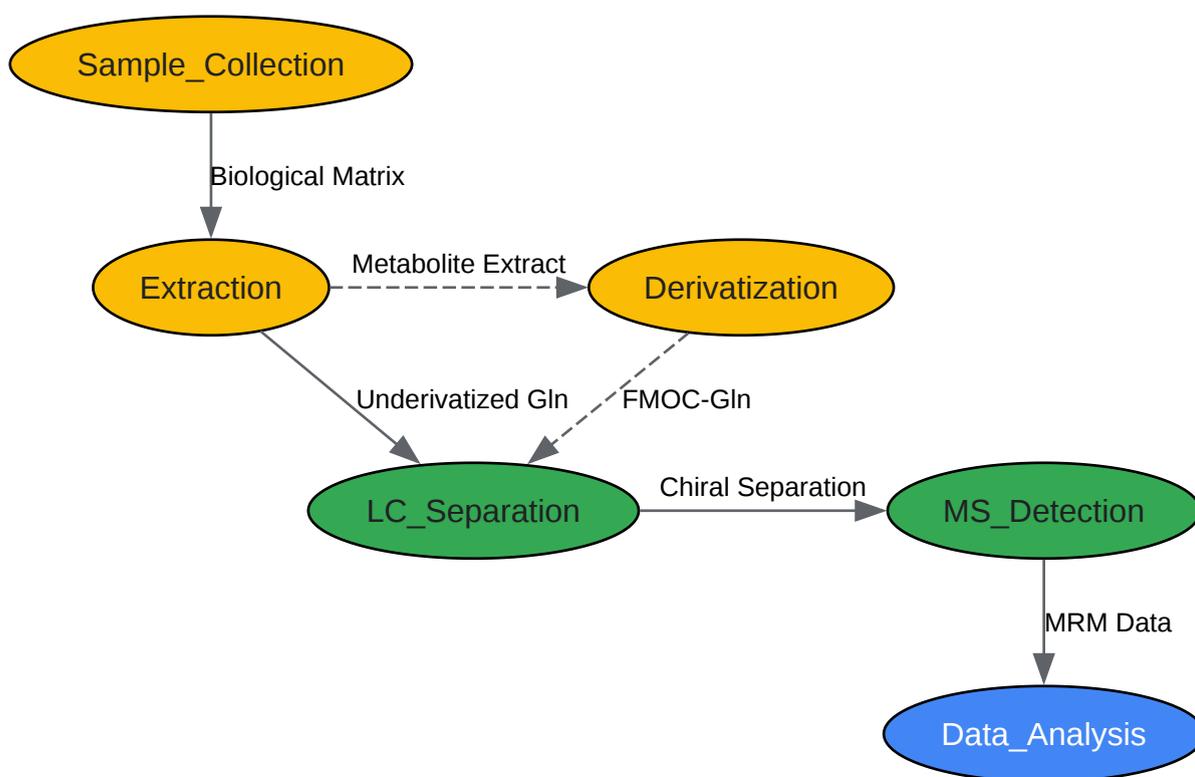
Diagram 1: Glutamine metabolic pathway highlighting key metabolites and enzymes. GLS = glutaminase; GLUD1 = glutamate dehydrogenase 1; GPT2 = glutamic-pyruvic transaminase 2; GOT2 = glutamic-oxaloacetic transaminase 2; α-KG = alpha-ketoglutarate; TCA = tricarboxylic acid; GSH = glutathione; NEAAs = non-essential amino acids.

The metabolic pathway of glutamine illustrates its **central role** in multiple biosynthetic processes and energy metabolism. Glutamine enters cells through specific transporters (SLC1A5, SLC38A1, SLC38A2) and can be utilized in the cytoplasm for nucleotide and hexosamine synthesis, or transported into mitochondria for glutaminolysis. The mitochondrial conversion of glutamine to glutamate by **glutaminase (GLS)** represents the first and rate-limiting step in glutaminolysis, releasing ammonium ions in the process. Subsequently, glutamate is converted to **alpha-ketoglutarate (α-KG)** either by glutamate dehydrogenase 1 (GLUD1) or by transaminases such as GPT2 and GOT2, which transfer the amino group to various ketoacids to generate non-essential amino acids [4] [5].

The α-KG generated from glutamine metabolism enters the TCA cycle, supporting **energy production** through oxidative phosphorylation or providing carbon skeletons for various biosynthetic pathways. Under hypoxic conditions or in cells with impaired electron transport chains, glutamine-derived α-KG can undergo reductive carboxylation to support lipid synthesis. Additionally, glutamine nitrogen atoms are essential for

nucleotide biosynthesis, with two glutamine molecules required for inosine monophosphate (IMP) synthesis in purine biosynthesis and one glutamine molecule needed for the conversion of IMP to GMP. Another glutamine molecule is consumed in pyrimidine biosynthesis for carbamoyl phosphate synthesis by carbamoyl phosphate synthetase [4].

Analytical Workflow for DL-Glutamine Quantification



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*Diagram 2: Analytical workflow for **DL-glutamine** quantification showing key steps from sample collection to data analysis. Dashed lines indicate optional derivatization steps.*

The analytical workflow for **DL-glutamine** quantification encompasses all critical steps from **sample collection** to **data interpretation**. Proper sample collection with rapid stabilization is essential to preserve the in vivo metabolic state, particularly for tissues with high metabolic activity. The extraction protocol must efficiently recover polar metabolites like glutamine while removing proteins and phospholipids that can interfere with analysis. The optional **derivatization step** using FMOC chloride can enhance sensitivity and

chromatographic behavior for certain applications, though modern chiral columns enable direct analysis of underivatized glutamine enantiomers [3] [2].

The **chromatographic separation** represents the most critical step for discriminating D- and L-glutamine enantiomers, as mass spectrometry alone cannot distinguish between these isomers. The use of chiral stationary phases with crown ether selectors enables baseline separation based on differential interaction with the enantiomers' three-dimensional structure. Finally, **mass spectrometric detection** using optimized MRM transitions provides specific detection and quantification of each enantiomer, with the isotopic internal standards correcting for matrix effects and variability in sample preparation and ionization efficiency. The entire workflow should be validated for sensitivity, linearity, accuracy, precision, and matrix effects before application to biological samples [1] [2].

Applications in Biological Research

The methodologies described in these application notes support diverse research applications across multiple biological disciplines. In **cancer metabolism research**, accurate quantification of glutamine enantiomers enables investigation of the metabolic reprogramming that characterizes many malignancies, including enhanced glutamine uptake and utilization to support rapid proliferation. The ability to trace carbon and nitrogen flux from glutamine into nucleotides, lipids, and other biosynthetic precursors provides insights into the metabolic dependencies of cancer cells and potential therapeutic targets [4] [5].

In **neuroscience research**, these methods facilitate study of glutamine-glutamate cycling between astrocytes and neurons, which is essential for neurotransmitter dynamics. The analysis of D-glutamine is particularly relevant given the emerging understanding of D-amino acids as signaling molecules in the nervous system. In **immunology research**, glutamine analysis supports investigation of how immune cells utilize this amino acid to support proliferation, cytokine production, and antimicrobial functions, particularly under catabolic conditions such as sepsis, trauma, or intense physical exercise [6] [3].

The protocols also enable **stable isotope tracing studies** using ^{13}C - or ^{15}N -labeled glutamine to investigate metabolic flux through various pathways in different physiological and pathological states. These approaches provide dynamic information about pathway activities that cannot be obtained from concentration measurements alone, offering powerful insights into metabolic regulation and adaptation in response to genetic, environmental, or therapeutic perturbations [7].

Troubleshooting and Technical Notes

Common Issues and Solutions

- **Poor Enantiomer Separation:** If resolution between D- and L-glutamine decreases, check mobile phase pH and composition. HFBA concentration is critical for retention on chiral columns. Ensure fresh mobile phase is prepared regularly, as buffer degradation can affect separation. Consider column aging and potential need for replacement if performance deteriorates significantly.
- **Reduced Sensitivity:** If signal intensity decreases, first check ion source for contamination and clean if necessary. Verify that mass spectrometer parameters remain optimized, particularly capillary voltage and fragmentor voltage, which can drift over time. For derivatized methods, confirm FMOc reaction efficiency and completeness.
- **In-Source Conversion Persistence:** If significant conversion of glutamine to pyroglutamic acid continues despite parameter optimization, consider further reducing fragmentor voltage, though this may sacrifice some sensitivity. Ensure chromatographic separation between glutamine and pGlu peaks to allow accurate quantification of both species.
- **Matrix Effects:** If internal standard response varies significantly between samples, indicating matrix suppression or enhancement, improve sample clean-up procedures or implement additional dilution. For complex matrices, standard addition approaches may be necessary to account for matrix effects.

Quality Control Recommendations

- **System Suitability Test:** Before each analytical batch, inject standard mixture containing D-glutamine, L-glutamine, and related metabolites to verify retention times, resolution, and sensitivity.
- **Blank Samples:** Include extraction blanks and method blanks throughout sequence to monitor for contamination or carryover.
- **Quality Control Samples:** Prepare low, medium, and high concentration QC samples in appropriate matrix. Include at least three levels of QC samples distributed throughout analytical sequence.
- **Stability Assessment:** Evaluate sample stability under storage conditions and during analysis by reanalyzing samples after extended storage or multiple freeze-thaw cycles.

Conclusion

The application notes and protocols presented herein provide comprehensive methodologies for accurate quantification of **DL-glutamine** using LC-MS/MS. By addressing the key analytical challenges, particularly in-source conversion to pyroglutamic acid and enantiomer separation, these methods enable reliable measurement of this metabolically important amino acid in diverse biological systems. The optimized parameters and detailed protocols support research across multiple disciplines, including cancer metabolism, neuroscience, and immunology. Implementation of these methods with appropriate quality controls will provide researchers with robust, reproducible data for investigating glutamine metabolism in health and disease.

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